molecular formula C8H7N5O2 B5767623 N-(furan-2-ylmethylideneamino)-1H-1,2,4-triazole-5-carboxamide

N-(furan-2-ylmethylideneamino)-1H-1,2,4-triazole-5-carboxamide

Cat. No.: B5767623
M. Wt: 205.17 g/mol
InChI Key: ADQQAKYDZVDTLY-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethylideneamino)-1H-1,2,4-triazole-5-carboxamide is a heterocyclic compound that combines the structural features of furan and triazole rings. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The furan ring is known for its reactivity and diverse therapeutic properties, while the triazole ring is a common motif in many bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethylideneamino)-1H-1,2,4-triazole-5-carboxamide typically involves the condensation of furan-2-carbaldehyde with 1H-1,2,4-triazole-5-carboxamide under acidic or basic conditions. One common method includes the use of glacial acetic acid as a catalyst to facilitate the condensation reaction . The reaction is usually carried out at room temperature or under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethylideneamino)-1H-1,2,4-triazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(furan-2-ylmethylideneamino)-1H-1,2,4-triazole-5-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethylideneamino)-1H-1,2,4-triazole-5-carboxamide involves its interaction with specific molecular targets. The furan ring can interact with various enzymes and receptors, while the triazole ring can form hydrogen bonds and coordinate with metal ions. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethylideneamino)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-amine
  • N-(furan-2-ylmethylidene)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-amine
  • N-(furan-2-ylmethylidene)-1,3,4-oxadiazole derivatives

Uniqueness

N-(furan-2-ylmethylideneamino)-1H-1,2,4-triazole-5-carboxamide is unique due to its combination of furan and triazole rings, which imparts distinct reactivity and biological activity.

Properties

IUPAC Name

N-(furan-2-ylmethylideneamino)-1H-1,2,4-triazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N5O2/c14-8(7-9-5-11-12-7)13-10-4-6-2-1-3-15-6/h1-5H,(H,13,14)(H,9,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADQQAKYDZVDTLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=NNC(=O)C2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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